3-(3-Methylphenyl)azetidin-3-ol
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Overview
Description
3-(M-tolyl)azetidin-3-ol is a four-membered heterocyclic compound featuring an azetidine ring substituted with a hydroxyl group and a meta-tolyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
The synthesis of 3-(M-tolyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by functionalization. One common method is the lithiation approach, where a precursor such as N-thiopivaloylazetidin-3-ol is lithiated to introduce the meta-tolyl group . The reaction conditions often require low temperatures and specific solvents to control the regio- and stereoselectivity of the product. Industrial production methods may involve similar synthetic routes but optimized for larger scale and efficiency.
Chemical Reactions Analysis
3-(M-tolyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(M-tolyl)azetidin-3-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: The compound is used in the development of new materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(M-tolyl)azetidin-3-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the azetidine ring can participate in various chemical interactions due to its ring strain. These interactions can influence biological pathways and enzyme activities, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds to 3-(M-tolyl)azetidin-3-ol include other azetidines and aziridines. Compared to aziridines, azetidines have a larger ring size, which reduces ring strain and increases stability . This makes azetidines more suitable for certain applications where stability is crucial. Other similar compounds include substituted azetidines with different functional groups, which can alter their reactivity and applications .
Properties
Molecular Formula |
C10H13NO |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(3-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
MLUFCQWSDLUMNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CNC2)O |
Origin of Product |
United States |
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